2-氧代丁酸甲酯

描述

Methyl 2-oxobutanoate (MOB), also known as methyl ethyl ketone (MEK), is a colorless, flammable liquid with a strong, aromatic odor. It is an organic compound that is widely used in the chemical industry as a solvent and as a reagent in the synthesis of various compounds. It is also used in the production of paints, varnishes, and other coatings. MOB is a common component of many household cleaning products and is used as a solvent in the manufacture of plastics and resins.

科学研究应用

药物中间体:2-苯甲酰氨基-3-氧代丁酸甲酯可用作吡唑啉酮的合成中间体,在药物中可能很有用 (Urška Bratušek、A. Hvala 和 B. Stanovnik,1998)。

癌症研究中的凋亡诱导:源自 4-甲硫基-2-氧代丁酸的甲硫醛在淋巴细胞中诱导凋亡,使其与癌症研究相关 (G. Quash 等,1995)。

有机化学试剂:2-(1,3-二硫杂环-2-亚烷基)-3-氧代丁酸甲酯是一种无硫醇、无味的实用试剂,可用于羰基化合物的硫缩醛化 (孙然等,2005)。

不对称氢化:催化性的双萘钌(II)配合物使用 2-苯甲酰甲基-3-氧代丁酸甲酯进行高度非对映选择性氢化,这与立体化学有关 (K. Mashima 等,1991)。

乙烯生物合成研究:4-甲硫基-2-氧代丁酸甲酯被认为是细菌和真菌中甲硫氨酸合成乙烯的潜在中间体 (D. Billington、B. Golding 和 S. Primrose,1979)。

碳青霉烯类抗生素合成:2-苯甲酰甲基-3-氧代丁酸甲酯是碳青霉烯类抗生素合成中的一个关键中间体,碳青霉烯类抗生素是一类重要的抗生素 (M. Chao、A. Hao 和 Hui Wang,2009)。

杂环化合物合成:它可以转化为噁唑并喹啉和咪唑-4-羧酸酯衍生物,可用于合成各种化合物 (B. Stanovnik 等,2003)。

手性中间体的合成:它用于合成西他列汀等药物的手性中间体 (张兴贤,2012)。

光解研究:2-氯-3-氧代丁酸甲酯的光解产生各种化合物,包括 3-氧代丁酸甲酯 (V. Enev 等,1987)。

蛋氨酸拯救途径研究:4-甲硫基-2-氧代丁酸甲酯 (MTOB) 参与凋亡机制,表明其作为细胞生长潜在抑制剂的作用 (B. Tang 等,2006)。

安全和危害

作用机制

Target of Action

Methyl 2-oxobutanoate, also known as 2-Oxobutyric acid methyl ester or Methyl 2-ketobutyrate , is a chemical compound that interacts with specific targets in the body. One of its primary targets is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in various biochemical processes, including the metabolism of amino acids.

Mode of Action

The interaction of Methyl 2-oxobutanoate with its target enzyme involves a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate . This reaction is part of the larger metabolic process and contributes to the overall biochemical activity of the compound.

Biochemical Pathways

Methyl 2-oxobutanoate is involved in several biochemical pathways. It is a common intermediate in the degradation of organic acids . For example, both L-threonine and L-methionine are catabolized into 2-oxobutanoate . These pathways have downstream effects on various biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification .

Pharmacokinetics

It is known that the compound has a molecular weight of 11612 , which may influence its bioavailability and distribution within the body

Result of Action

The molecular and cellular effects of Methyl 2-oxobutanoate’s action are largely dependent on its interaction with its target enzyme and its role in biochemical pathways. By participating in these pathways, Methyl 2-oxobutanoate contributes to various biological processes, including the metabolism of amino acids and the production of energy .

生化分析

Biochemical Properties

Methyl 2-oxobutanoate plays a significant role in biochemical reactions. It is involved in the synthesis of indole derivatives via Fischer indolization of arylhydrazines . It also participates in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid . Furthermore, it is used to prepare the core structure of phalarine, a natural product found in perennial grass .

Cellular Effects

It is known to be a volatile constituent of curuba fruit and has potential biological activity .

Molecular Mechanism

The molecular mechanism of Methyl 2-oxobutanoate involves its conversion into other compounds through various enzymatic reactions. For instance, it can be used to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride .

Temporal Effects in Laboratory Settings

It is known to be a stable compound used in various biochemical reactions .

Metabolic Pathways

Methyl 2-oxobutanoate is involved in several metabolic pathways. It is a part of the valine, leucine, and isoleucine degradation pathway, as well as the valine, leucine, and isoleucine biosynthesis pathway . It is also involved in the pantothenate and CoA biosynthesis pathway .

Subcellular Localization

It is known to be involved in various biochemical reactions that occur in different cellular compartments .

属性

IUPAC Name |

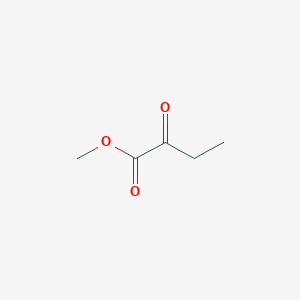

methyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIWVCAMONZQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337853 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3952-66-7 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketobutyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Methyl 2-oxobutanoate?

A1: Methyl 2-oxobutanoate has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol.

Q2: Can you describe a method for synthesizing Methyl 2-oxobutanoate?

A2: Methyl 2-oxobutanoate can be synthesized starting from methyl 2-hydroxy-3-butenoate. The key step involves isomerization of the C=C bond, yielding Methyl 2-oxobutanoate as an intermediate. []

Q3: Are there any alternative synthetic routes to Methyl 2-oxobutanoate?

A3: Yes, Methyl 2-oxobutanoate can also be produced through the reaction of dimethyl oxalate and ethylmagnesium chloride, a Grignard reagent. []

Q4: What is the biological significance of Methyl 2-oxobutanoate?

A4: Methyl 2-oxobutanoate is an α-keto acid derived from the branched-chain amino acid valine. It plays a role in branched-chain amino acid metabolism. []

Q5: How is Methyl 2-oxobutanoate metabolized?

A5: Methyl 2-oxobutanoate is oxidized by the branched-chain 2-oxo acid dehydrogenase complex, a key enzyme in branched-chain amino acid catabolism. [, ]

Q6: Are there any known diseases associated with abnormal Methyl 2-oxobutanoate metabolism?

A6: Yes, Maple Syrup Urine Disease (MSUD) is a metabolic disorder characterized by a deficiency in the branched-chain 2-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including Methyl 2-oxobutanoate. [, ]

Q7: Can Methyl 2-oxobutanoate be used as a substrate by microorganisms?

A7: Yes, certain bacteria, such as Bacillus strains, can utilize Methyl 2-oxobutanoate. For example, Bacillus stearothermophilus DSM 297 can reduce Methyl 2-oxobutanoate to its corresponding (R)-alcohol with high enantioselectivity. []

Q8: What is the significance of Methyl 2-oxobutanoate in microbial metabolism?

A8: In microorganisms like Bacillus subtilis, Methyl 2-oxobutanoate is a precursor in the biosynthesis of D-pantothenic acid (vitamin B5). Attenuating or deleting the gene encoding 3-methyl-2-oxobutanoate hydroxymethyl transferase (panB), an enzyme involved in this pathway, can impact D-pantothenic acid production. []

Q9: Has Methyl 2-oxobutanoate been identified in any specific biological contexts?

A9: Yes, Methyl 2-oxobutanoate was found to accumulate in the extracellular microenvironment of oleate-treated macrophages, suggesting a potential link to metabolic disturbances in macrophages. []

Q10: Is Methyl 2-oxobutanoate chiral?

A10: Yes, Methyl 2-oxobutanoate possesses a chiral center at the α-carbon, making it a chiral molecule.

Q11: Can the enantiomers of Methyl 2-oxobutanoate be selectively synthesized or separated?

A11: Yes, various biocatalysts, such as enzymes and microorganisms, exhibit stereoselectivity towards the reduction of Methyl 2-oxobutanoate. For instance:

- Bakers' yeast, both free and immobilized, can reduce esters of 3-methyl-2-oxobutanoic acid to their corresponding (R)-hydroxy esters with varying enantiomeric excesses. []

- The aerobic thermophile Bacillus stearothermophilus DSM 297 can reduce Methyl 2-oxobutanoate to the (R)-alcohol with high enantioselectivity. []

- Two α-keto ester reductases (STKER-II and STKER-III) isolated from Streptomyces thermocyaneoviolaceus IFO 14271 can reduce Methyl 2-oxobutanoate to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. []

Q12: What factors influence the stereoselectivity of these biocatalytic reductions?

A12: Factors like the structure of the substrate, reaction conditions (e.g., temperature, solvent), and the specific biocatalyst used can all impact the stereochemical outcome of the reaction. [, , ]

Q13: Beyond simple reduction, can Methyl 2-oxobutanoate participate in other stereoselective reactions?

A13: Yes, enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) can catalyze the stereoselective aldol addition of 3,3-disubstituted 2-oxoacids, derived from Methyl 2-oxobutanoate, to aldehydes. This reaction allows for the creation of quaternary carbon centers with controlled stereochemistry. []

Q14: Can Methyl 2-oxobutanoate be used in drug discovery?

A14: While not a direct drug target, enzymes involved in Methyl 2-oxobutanoate metabolism, like 3-methyl-2-oxobutanoate hydroxymethyltransferase (panB), have been explored as potential drug targets in Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt essential metabolic pathways in the bacteria. []

Q15: How is Methyl 2-oxobutanoate relevant to research on prosthetic joint infections (PJIs)?

A15: Metatranscriptomic analysis of synovial fluid from PJI patients revealed the upregulation of the gene encoding 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli, a common PJI pathogen. This suggests a potential role for this enzyme in E. coli virulence and biofilm formation. []

Q16: Are there any studies on the environmental impact of Methyl 2-oxobutanoate?

A16: While specific data on the environmental impact of Methyl 2-oxobutanoate is limited within the provided research papers, it's important to consider the potential ecological effects and explore strategies to mitigate any negative impacts during its synthesis, use, and disposal.

Q17: What analytical techniques are commonly used to study Methyl 2-oxobutanoate?

A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify Methyl 2-oxobutanoate in biological samples, such as the extracellular microenvironment of macrophages. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)